molecular formula C11H15NOS B1320621 2-(4-Ethoxyphenyl)-1,3-thiazolane CAS No. 937602-47-6

2-(4-Ethoxyphenyl)-1,3-thiazolane

Cat. No.: B1320621
CAS No.: 937602-47-6
M. Wt: 209.31 g/mol
InChI Key: PPPXGGMKXDRRKU-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1,3-thiazolane: is a heterocyclic organic compound that features a thiazolane ring substituted with a 4-ethoxyphenyl group. Thiazolanes are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and reactivity. The presence of the ethoxyphenyl group further enhances the compound’s versatility in various chemical reactions and applications.

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(4-Ethoxyphenyl)-1,3-thiazolane may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures, such as etofenprox, act on ion channels of the insect nervous system . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Related compounds, such as benzothiazole derivatives, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

Based on the biological activities of related compounds , it can be hypothesized that this compound may have a range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethoxybenzaldehyde with cysteamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolane ring.

Industrial Production Methods:

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

2-(4-Ethoxyphenyl)-1,3-thiazolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolane ring or the ethoxyphenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazolane ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolane derivatives.

    Substitution: Various substituted thiazolane and ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry:

2-(4-Ethoxyphenyl)-1,3-thiazolane is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology:

In biological research, this compound is studied for its potential bioactivity. Thiazolane derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.

Medicine:

The compound’s potential medicinal properties are of interest in drug discovery. Researchers investigate its efficacy and safety as a lead compound for developing new therapeutic agents.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Comparison with Similar Compounds

  • 2-(4-Methoxyphenyl)-1,3-thiazolane
  • 2-(4-Chlorophenyl)-1,3-thiazolane
  • 2-(4-Methylphenyl)-1,3-thiazolane

Comparison:

2-(4-Ethoxyphenyl)-1,3-thiazolane is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, methyl), the ethoxy group may enhance solubility, alter electronic properties, and affect the compound’s interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-2-13-10-5-3-9(4-6-10)11-12-7-8-14-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPPXGGMKXDRRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306112
Record name 2-(4-Ethoxyphenyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-47-6
Record name 2-(4-Ethoxyphenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937602-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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